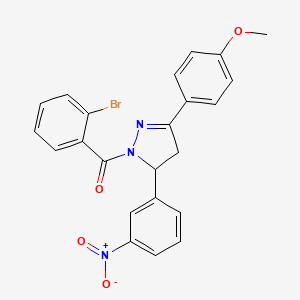

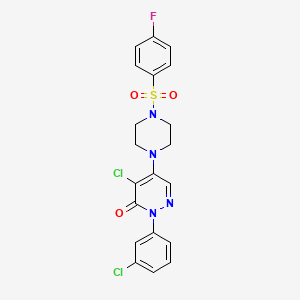

![molecular formula C7H5N3O2 B2808491 Imidazo[1,2-A]pyrimidine-6-carboxylic acid CAS No. 944896-64-4](/img/structure/B2808491.png)

Imidazo[1,2-A]pyrimidine-6-carboxylic acid

Vue d'ensemble

Description

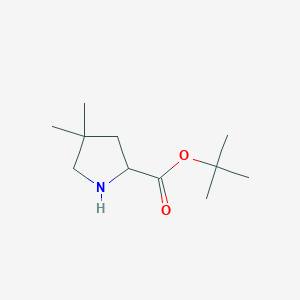

Imidazo[1,2-A]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is a heterocyclic compound consisting of an imidazole and a pyrimidine ring, with a carboxylic acid group attached to the pyrimidine ring . It has a molecular weight of 163.14 .

Synthesis Analysis

The synthesis of N-fused heterocyclic compounds including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives is achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . The protocol involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps .Molecular Structure Analysis

The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

Imidazo[1,2-A]pyrimidine-6-carboxylic acid is a solid at room temperature . The InChI Code is 1S/C7H5N3O2/c11-6(12)5-3-9-7-8-1-2-10(7)4-5/h1-4H,(H,11,12) .Applications De Recherche Scientifique

Antituberculosis Agents

Imidazo[1,2-A]pyrimidine-6-carboxylic acid and its analogues have gained attention as potential antituberculosis (anti-TB) agents. TB remains a global health challenge, and drug-resistant strains necessitate novel therapeutic options. Some key points include:

- Activity : Certain imidazo[1,2-A]pyrimidine derivatives exhibit substantial activity against MDR-TB and XDR-TB .

Corrosion Inhibition

Interestingly, imidazo[1,2-A]pyrimidine-6-carboxylic acid derivatives can serve as corrosion inhibitors for steel protection against environmental corrosion .

Anticancer Research

Recent studies have explored the anticancer potential of imidazo[1,2-A]pyrimidine derivatives:

- Compound 13k : Notably, compound 13k stands out as the most effective, with IC50 values ranging from 0.09 μM to 0.43 μM .

Covalent Anticancer Agents

Imidazo[1,2-A]pyrimidine serves as a novel scaffold for covalent anticancer agents. Researchers have explored its unique role in targeted covalent inhibitors (TCIs) for intractable cancers .

Mécanisme D'action

Target of Action

Imidazo[1,2-A]pyrimidine-6-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound could be the biological entities involved in the pathogenesis of these diseases.

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors . They interact with their targets by forming a covalent bond, which can result in the inhibition of the target’s function .

Biochemical Pathways

Given its potential role as an antituberculosis agent , it may affect the pathways involved in the survival and proliferation of the tuberculosis bacteria.

Result of Action

As a potential antituberculosis agent , it may inhibit the growth and proliferation of the tuberculosis bacteria, leading to its eradication from the host organism.

Safety and Hazards

The safety information for Imidazo[1,2-A]pyrimidine-6-carboxylic acid includes the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Propriétés

IUPAC Name |

imidazo[1,2-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-6(12)5-3-9-7-8-1-2-10(7)4-5/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCKAWIBTUJQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=NC2=N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-A]pyrimidine-6-carboxylic acid | |

CAS RN |

944896-64-4 | |

| Record name | imidazo[1,2-a]pyrimidine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

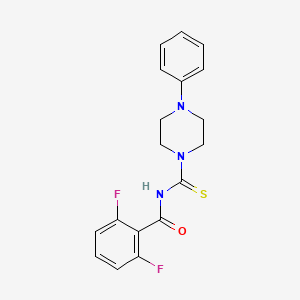

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2808410.png)

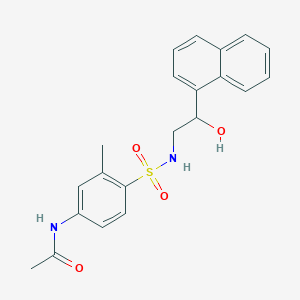

![(2E,NZ)-3-(2-chlorophenyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2808411.png)

![(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2808417.png)

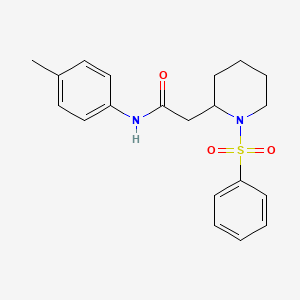

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2808418.png)

![Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2808424.png)